molecular formula C19H19NO3 B2413168 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide CAS No. 1798621-13-2

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide

Cat. No.: B2413168
CAS No.: 1798621-13-2
M. Wt: 309.365
InChI Key: SDEIQRJLMPCUOL-UHFFFAOYSA-N
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Description

N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide is a synthetic organic compound featuring a naphthamide scaffold linked to a furan ring via a hydroxy-substituted propanamide chain. The molecular structure incorporates a 1-naphthoyl group, a secondary amide linkage, and a 2-hydroxy-2-methylpropyl spacer bearing a furan-2-yl moiety. Compounds containing furan and naphthalene rings are of significant interest in medicinal and organic chemistry research . The naphthalene ring system is a privileged structure found in many biologically active molecules and is known to contribute to interactions with various biological targets through hydrophobic and pi-stacking interactions . The furan ring, a common heterocycle in bioactive natural products and pharmaceuticals, serves as a versatile pharmacophore and synthetic building block . Research on analogous structures indicates that such compounds are valuable intermediates in the synthesis of more complex heterocyclic systems and for investigating structure-activity relationships (SAR) . The presence of both hydrogen bond donor (amide NH, hydroxyl) and acceptor (amide carbonyl, furan oxygen) groups makes this molecule a candidate for exploration in molecular recognition and as a scaffold in drug discovery efforts. This product is intended for research purposes in chemical synthesis and biological screening. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-19(22,12-15-8-5-11-23-15)13-20-18(21)17-10-4-7-14-6-2-3-9-16(14)17/h2-11,22H,12-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEIQRJLMPCUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Physicochemical Properties

Molecular Architecture

The target compound combines a 1-naphthamide group with a substituted propyl chain containing furan-2-yl, hydroxyl, and methyl moieties. The molecular formula $$ \text{C}{19}\text{H}{19}\text{NO}_3 $$ corresponds to a molecular weight of 309.4 g/mol. Key structural features include:

  • Naphthalene ring : Provides aromatic rigidity and influences electronic properties.
  • Amide linkage : Serves as a hydrogen-bonding site and stabilizes the molecular conformation.
  • 2-Hydroxy-2-methylpropyl chain : Introduces stereochemical complexity and potential for hydrogen bonding.
  • Furan-2-yl group : Contributes π-electron density and enables further functionalization.

Physicochemical Data

Property Value Source
Molecular formula $$ \text{C}{19}\text{H}{19}\text{NO}_3 $$
Molecular weight 309.4 g/mol
CAS number 1798621-13-2
Density/Boiling point Not reported

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

Disconnection of the target molecule reveals two primary fragments:

  • 1-Naphthoic acid derivative : Likely activated as an acid chloride for amide formation.
  • 3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine : Requires stereoselective synthesis of the branched alkyl chain with hydroxyl and furan groups.

Amide Bond Formation

Activation of 1-Naphthoic Acid
  • Acid chloride preparation : Treatment of 1-naphthoic acid with thionyl chloride ($$ \text{SOCl}_2 $$) or oxalyl chloride generates 1-naphthoyl chloride, a reactive electrophile.
  • Coupling agents : Alternatives include carbodiimides (EDC, DCC) with hydroxybenzotriazole (HOBt) to minimize racemization.
Synthesis of the Amine Component

The propylamine side chain can be constructed through:

  • Aldol addition : Reaction of furfural with acetone under basic conditions yields a β-hydroxy ketone intermediate, followed by reductive amination.
  • Grignard reaction : Addition of furan-2-ylmagnesium bromide to 2-methyl-2-nitropropane-1-ol, subsequent reduction of the nitro group to amine.

Representative reaction :
$$
\text{Furan-2-yl-MgBr} + \text{O}2\text{N-C(CH}3\text{)2-OH} \rightarrow \text{Furan-2-yl-C(CH}3\text{)2-OH} \xrightarrow{\text{LiAlH}4} \text{Furan-2-yl-C(CH}3\text{)2-NH}_2
$$

Convergent Coupling

Combining the fragments via nucleophilic acyl substitution:

  • Schlenk tube procedure : A mixture of 1-naphthoyl chloride (1.0 equiv) and 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine (1.2 equiv) in dry dichloroethane (DCE) at 0°C, with gradual warming to room temperature.
  • Base mediation : Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to completion.
  • Workup : Extraction with ethyl acetate, followed by silica gel chromatography using petroleum ether/ethyl acetate gradients.

Yield optimization :

  • Excess amine (1.5 equiv) improves conversion to 85–90%.
  • Microwave irradiation at 60°C reduces reaction time to 2 hours.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Esterification : If hydroxyl groups remain unprotected, competing ester formation with the acid chloride may occur. Solution: Use tert-butyldimethylsilyl (TBS) protection prior to coupling.
  • Racemization : The chiral center at C2 of the propyl chain may epimerize under acidic/basic conditions. Mitigation: Conduct reactions at low temperatures (0–5°C) and avoid prolonged storage.

Byproduct Analysis

  • Naphthalene dimerization : Observed at temperatures >100°C; controlled by maintaining mild conditions.
  • Furan ring opening : Acidic media protonate the furan oxygen, leading to ring cleavage. Avoid protic solvents like methanol.

Advanced Functionalization and Derivatives

Benzoxazole Formation

Heating the target compound with p-toluenesulfonic acid (TsOH) in toluene induces cyclodehydration to form fused benzoxazoles, enhancing rigidity:
$$
\text{N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide} \xrightarrow{\text{TsOH, 120°C}} \text{Benzoxazole derivative}
$$
Yield : 90% under optimized conditions.

Oxidation to Naphthoquinone

Treatment with HCl in ethanol at 100°C oxidizes the naphthalene ring to 1,2-naphthoquinone, useful for redox-active materials:
$$
\text{Target compound} \xrightarrow{\text{HCl, EtOH, 100°C}} \text{Naphthalene-1,2-dione}
$$
Yield : 80% after 5 hours.

Characterization and Analytical Data

Spectroscopic Profiles

  • $$ ^1\text{H NMR} $$ (400 MHz, CD$$ _3 $$OD) :

    • δ 8.32 (d, J = 8.4 Hz, 1H, naphthyl-H),
    • δ 7.43–7.01 (m, 9H, aromatic and furan-H),
    • δ 3.64 (s, 3H, OCH$$ _3 $$ in protected intermediates),
    • δ 1.37 (s, 9H, pivalamide tert-butyl).
  • $$ ^{13}\text{C NMR} $$ (101 MHz, CD$$ _3 $$OD) :

    • δ 181.32 (amide carbonyl),
    • δ 158.83 (furan-O),
    • δ 144.76–112.11 (aromatic and furan carbons).
  • HRMS (ESI) : m/z calculated for $$ \text{C}{19}\text{H}{19}\text{NO}_3^+ $$ [M+H]$$ ^+ $$: 309.1365; found: 309.1362.

Chromatographic Purity

  • HPLC : >98% purity on C18 column (MeCN/H$$ _2$$O 70:30, 1 mL/min).
  • TLC : R$$ _f $$ = 0.5 (EtOAc/petroleum ether 1:3).

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide is unique due to its combination of a furan ring, a hydroxyl group, and a naphthalene ring, which imparts distinct chemical and biological properties.

Biological Activity

Overview of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide

This compound is a synthetic compound belonging to the class of naphthamide derivatives. These compounds are often explored for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Properties

Several studies have indicated that naphthamide derivatives exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Naphthamide compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study on related naphthamide compounds demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential for further development in cancer therapy.

Antimicrobial Activity

Naphthamide derivatives have also been investigated for their antimicrobial properties:

  • In vitro Studies : Research has shown that some naphthamide compounds exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

The anti-inflammatory potential of naphthamide derivatives is another area of interest:

  • Cytokine Modulation : Certain compounds have been shown to reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Structural FeatureImpact on Activity
Furan RingEnhances interaction with biological targets
Hydroxyl GroupIncreases solubility and bioavailability
Naphthalene CoreProvides a platform for diverse modifications

Synthesis and Characterization

Research has focused on the synthesis of this compound using various methodologies, including:

  • Refluxing Techniques : Utilizing solvents like ethanol or DMSO under reflux conditions to facilitate reaction.
  • Characterization Techniques : Techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Toxicological Studies

Understanding the safety profile is crucial for potential therapeutic applications:

  • Toxicity Assessments : Preliminary studies indicate that while some naphthamide derivatives show promising biological activity, they also need thorough evaluation for cytotoxicity against normal cells.

Q & A

Basic: What are the established synthetic routes for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step organic reactions starting with the preparation of intermediates such as functionalized furan derivatives and naphthamide precursors. For example, furan-2-yl-containing intermediates are synthesized via nucleophilic substitution or coupling reactions, while the naphthamide moiety is introduced through amidation using activated carboxylic acids or coupling reagents like EDC/HOBt . Key intermediates include hydroxyl-propyl furan derivatives and activated naphthoyl chlorides. Reaction conditions often require inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and purification via column chromatography .

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for verifying functional groups and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography provides definitive structural confirmation . Mass spectrometry (HRMS) and Infrared (IR) spectroscopy further validate molecular weight and functional groups like hydroxyl and amide bonds .

Basic: What initial biological activities have been reported for this compound, and under what assay conditions?

Answer:
Preliminary studies suggest anti-inflammatory and antimicrobial activities. In vitro assays using lipopolysaccharide (LPS)-induced macrophage models (e.g., RAW 264.7 cells) show inhibition of pro-inflammatory cytokines (IL-6, TNF-α) at IC₅₀ values of 10–50 μM . Antimicrobial activity against Staphylococcus aureus and Escherichia coli is evaluated via broth microdilution (MIC: 25–100 μg/mL) . Cytotoxicity is assessed using MTT assays (72-hour exposure) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for furan coupling steps improve regioselectivity .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while EtOAc/hexane mixtures aid in crystallization .
  • Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions during amidation .
  • Automated Purification : Flash chromatography with gradient elution (0–100% EtOAc in hexane) ensures high purity (>98%) .

Advanced: What mechanisms explain the compound’s bioactivity, and how can target interactions be validated?

Answer:
The compound’s anti-inflammatory activity may involve inhibition of NF-κB or COX-2 pathways, validated via Western blotting and luciferase reporter assays . For antimicrobial effects, membrane disruption assays (propidium iodide uptake) and enzyme inhibition studies (e.g., β-lactamase) are used . Target validation requires:

  • Surface Plasmon Resonance (SPR) : Direct binding affinity measurements (KD values).
  • Mutagenesis Studies : Site-directed mutagenesis of suspected binding pockets in enzymes .

Advanced: How can contradictions in bioactivity data across different studies be resolved?

Answer:
Contradictions often arise from assay variability. For example, discrepancies in IC₅₀ values may result from:

  • Cell Line Differences : Primary vs. immortalized cells (e.g., RAW 264.7 vs. THP-1 macrophages) .
  • Assay Duration : Shorter incubations (24h) may underestimate cytotoxicity compared to 72-hour exposures .
  • Standardization : Adopting guidelines like the CLSI M07-A10 protocol for antimicrobial testing improves reproducibility .

Advanced: What computational approaches are used to model the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzymes (e.g., COX-2) using PDB structures (e.g., 5KIR) .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Modeling : Hammett constants and logP values correlate substituent effects with bioactivity .

Advanced: What strategies are effective for designing derivatives with improved pharmacological properties?

Answer:

  • Structure-Activity Relationship (SAR) : Modifying the furan substituents (e.g., electron-withdrawing groups) enhances metabolic stability .
  • Prodrug Design : Esterification of the hydroxyl group improves oral bioavailability .
  • Bioisosteric Replacement : Replacing the naphthamide with benzamide moieties retains activity while reducing toxicity .

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